PG106 Tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor. It displays an IC50 value of 210 nM, while exhibiting negligible activity at the human melanocortin 4 receptors (EC50 = 9900 nM) and human melanocortin 5 receptor . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PG106 Tfa involves the formation of a lactam bridge between specific amino acids. The sequence shortening is Ac-{Nle}-D-{Bal}-{D-Nal}-RWK-NH2, with a lactam bridge between Asp2 and Lys7 . The reaction conditions typically involve the use of protective groups and coupling reagents to ensure the correct formation of the peptide bonds.
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis would likely involve solid-phase peptide synthesis techniques, which are commonly used for the production of peptides and small proteins .
Chemical Reactions Analysis
Types of Reactions
PG106 Tfa primarily undergoes substitution reactions due to the presence of functional groups in its structure. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include protective groups for amino acids, coupling reagents such as HBTU or DIC, and deprotecting agents like TFA (trifluoroacetic acid) .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the correct sequence and lactam bridge formation .
Scientific Research Applications
PG106 Tfa is used extensively in scientific research, particularly in the study of the melanocortin system. It is used to investigate the role of the human melanocortin 3 receptor in various physiological processes, including energy homeostasis, inflammation, and immune responses . Additionally, it is used in the development of potential therapeutic agents targeting the melanocortin receptors .
Mechanism of Action
PG106 Tfa exerts its effects by selectively binding to the human melanocortin 3 receptor, thereby blocking its activity. This receptor is involved in various signaling pathways related to energy balance, inflammation, and immune responses . By antagonizing this receptor, this compound can modulate these physiological processes .
Comparison with Similar Compounds
Similar Compounds
SHU9119: Another melanocortin receptor antagonist, but with different selectivity profiles.
MTII: A melanocortin receptor agonist, used for comparison in studies involving PG106 Tfa.
Uniqueness
This compound is unique in its high selectivity for the human melanocortin 3 receptor, with negligible activity at the human melanocortin 4 and human melanocortin 5 receptors . This makes it a valuable tool for studying the specific roles of the human melanocortin 3 receptor without off-target effects on other melanocortin receptors .
Properties
Molecular Formula |
C53H70F3N13O11 |
---|---|
Molecular Weight |
1122.2 g/mol |
IUPAC Name |
(3S,6S,9R,16S,24S)-16-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H69N13O9.C2HF3O2/c1-3-4-15-38(59-30(2)65)47(70)64-42-28-44(67)55-22-10-9-17-37(45(52)68)61-50(73)41(27-34-29-58-36-16-8-7-14-35(34)36)63-48(71)39(18-11-23-57-51(53)54)62-49(72)40(60-43(66)21-24-56-46(42)69)26-31-19-20-32-12-5-6-13-33(32)25-31;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,25,29,37-42,58H,3-4,9-11,15,17-18,21-24,26-28H2,1-2H3,(H2,52,68)(H,55,67)(H,56,69)(H,59,65)(H,60,66)(H,61,73)(H,62,72)(H,63,71)(H,64,70)(H4,53,54,57);(H,6,7)/t37-,38-,39-,40+,41-,42-;/m0./s1 |
InChI Key |
INSWYMMBLAZFBE-YVBXOHQISA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.